molecular formula C10H20N2O2 B11961678 Ethyl 4-propylpiperazine-1-carboxylate CAS No. 71172-70-8

Ethyl 4-propylpiperazine-1-carboxylate

Cat. No.: B11961678
CAS No.: 71172-70-8
M. Wt: 200.28 g/mol
InChI Key: XAOKKTRGZIWQNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including ethyl 4-propylpiperazine-1-carboxylate, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method is the Ugi reaction, which is a multi-component reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of ethyl 4-propylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-propylpiperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • Ethyl 4-(2-pyridylmethyl)-1-piperazinecarboxylate
  • Ethyl 1-methyl-3-phenyl-4-piperidinecarboxylate
  • Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
  • Methyl 4-(4-quinazolinylthio)-1-piperidinecarboxylate

These compounds share a similar piperazine core but differ in their substituents, which can influence their chemical properties and biological activities .

This compound is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .

Properties

CAS No.

71172-70-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 4-propylpiperazine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-3-5-11-6-8-12(9-7-11)10(13)14-4-2/h3-9H2,1-2H3

InChI Key

XAOKKTRGZIWQNP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)OCC

Origin of Product

United States

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